Cobalt chloride (CoCl2)

Descripción general

Descripción

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air.

Cobalt dichloride is a cobalt salt in which the cobalt metal is in the +2 oxidation state and the counter-anion is chloride. It is used as an indicator for water in desiccants. It has a role as a two-colour indicator, an allergen, a calcium channel blocker and a sensitiser. It is a cobalt salt and an inorganic chloride. It contains a cobalt(2+).

See also: Cobaltous Cation (has active moiety).

Mecanismo De Acción

Target of Action

The primary target of CoCl2 is the myogenic regulatory factor myogenin . Myogenin plays a crucial role in muscle cell differentiation, and its downregulation by CoCl2 leads to a suppression of myoblast differentiation .

Mode of Action

CoCl2 interacts with its targets by creating a hypoxia-like state in vitro , referred to as chemical hypoxia . This is achieved by stabilizing the hypoxia-inducible factor 1α (HIF-1α) , a master regulator in the cellular adaptive response to hypoxia . The stabilization of HIF-1α leads to the downregulation of myogenin, thereby suppressing myoblast differentiation .

Biochemical Pathways

CoCl2 affects several biochemical pathways. It upregulates a muscle-specific E3 ubiquitin ligase MAFbx, which targets myogenin protein for proteasomal degradation . This is accompanied by changes in the Akt/Foxo and AMPK/Foxo signaling pathways . These alterations in the signaling pathways contribute to the modulation of myogenin expression at post-transcriptional and post-translational levels .

Result of Action

The action of CoCl2 results in a decrease in cell viability and suppression of myoblast proliferation . The compound’s effects are dose-dependent, with increased concentrations leading to apoptotic cell death . The apoptosis is associated with the accumulation of p53 protein, which is HIF-1α dependent .

Action Environment

The action of CoCl2 is influenced by the hypoxic microenvironment it creates. This environment plays a crucial role during tumor progression and can lead to resistance to various conventional therapies . The hypoxia-like state induced by CoCl2 allows for the investigation of cellular responses to hypoxia .

Análisis Bioquímico

Biochemical Properties

Cobalt chloride plays a significant role in biochemical reactions, particularly those involving hypoxia. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with prolyl hydroxylase, an enzyme responsible for the degradation of HIF-1α under normoxic conditions. Cobalt chloride inhibits prolyl hydroxylase, leading to the stabilization and accumulation of HIF-1α. This stabilization triggers the expression of hypoxia-responsive genes, including those involved in angiogenesis, erythropoiesis, and glycolysis .

Cellular Effects

Cobalt chloride has profound effects on various cell types and cellular processes. It induces a hypoxic-like state by stabilizing HIF-1α, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, cobalt chloride can promote cell proliferation and alter the expression of genes involved in angiogenesis and apoptosis . Additionally, it has been shown to suppress myoblast differentiation by downregulating myogenin expression, thereby affecting muscle cell development . The compound also influences the expression of stem cell markers and enhances the migration ability of certain cell types .

Molecular Mechanism

At the molecular level, cobalt chloride exerts its effects primarily through the stabilization of HIF-1α. By inhibiting prolyl hydroxylase, cobalt chloride prevents the degradation of HIF-1α, allowing it to accumulate and translocate to the nucleus. Once in the nucleus, HIF-1α binds to hypoxia-responsive elements in the DNA, activating the transcription of various genes involved in the adaptive response to hypoxia . This includes genes that regulate angiogenesis, metabolism, and cell survival. Additionally, cobalt chloride can modulate the expression of myogenic regulatory factors and other proteins involved in cellular differentiation and proliferation .

Temporal Effects in Laboratory Settings

The effects of cobalt chloride in laboratory settings can vary over time. Initially, cobalt chloride induces a rapid stabilization of HIF-1α and subsequent activation of hypoxia-responsive genes. Prolonged exposure to cobalt chloride can lead to cellular stress and toxicity. Studies have shown that cobalt chloride can cause oxidative stress, DNA damage, and apoptosis in various cell types . The stability and degradation of cobalt chloride in laboratory settings depend on factors such as concentration, exposure time, and the specific cellular environment.

Dosage Effects in Animal Models

The effects of cobalt chloride in animal models are dose-dependent. Low to moderate doses of cobalt chloride can mimic hypoxic conditions and induce protective responses, such as increased erythropoiesis and angiogenesis . Higher doses can lead to toxic effects, including oxidative stress, inflammation, and tissue damage. In a rat model of ulcerative colitis, low doses of cobalt chloride were found to reduce oxidative stress and inflammation, while higher doses exacerbated colonic damage . These findings highlight the importance of carefully controlling the dosage of cobalt chloride in experimental settings.

Metabolic Pathways

Cobalt chloride is involved in several metabolic pathways, primarily through its interaction with HIF-1α. By stabilizing HIF-1α, cobalt chloride influences the expression of genes involved in glycolysis, angiogenesis, and erythropoiesis . This includes the upregulation of glucose transporters, glycolytic enzymes, and vascular endothelial growth factor (VEGF). Additionally, cobalt chloride can affect the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Transport and Distribution

Within cells and tissues, cobalt chloride is transported and distributed through various mechanisms. It can enter cells via divalent metal transporters and accumulate in specific cellular compartments . The distribution of cobalt chloride within tissues can vary depending on factors such as blood flow, tissue type, and the presence of specific transporters. In the kidney, for example, cobalt chloride has been shown to alter renal epithelial transport and increase transepithelial permeability .

Subcellular Localization

Cobalt chloride’s subcellular localization and activity are influenced by its interactions with specific biomolecules and cellular structures. In hypoxic conditions, cobalt chloride stabilizes HIF-1α, which translocates to the nucleus to activate gene transcription . Additionally, cobalt chloride can affect the localization and stability of other proteins, such as myogenin in muscle cells . The compound’s ability to induce the formation of polyploid giant cancer cells (PGCCs) further highlights its impact on cellular structure and function .

Actividad Biológica

Cobalt chloride (CoCl₂) is a compound that has garnered significant attention in biological research due to its various effects on cellular processes, toxicity, and potential therapeutic applications. This article reviews the biological activity of CoCl₂, focusing on its mechanisms of action, effects on different cell types, and implications for health.

Cobalt chloride primarily acts as a hypoxia mimetic agent, inducing cellular responses similar to those experienced under low oxygen conditions. Its biological activity is largely mediated through the production of reactive oxygen species (ROS) and the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).

- Induction of Hypoxic Responses : CoCl₂ triggers a series of cellular adaptations that mimic hypoxia. These include:

-

Apoptosis Induction : Studies have shown that CoCl₂ can induce apoptosis in various cell types:

- In PC12 cells, CoCl₂ exposure resulted in morphological changes indicative of apoptosis and DNA fragmentation, demonstrating a dose- and time-dependent relationship .

- In HeLa cells, mild doses of CoCl₂ provided protection against apoptosis when used as a pretreatment before exposure to severe hypoxia .

Effects on Cellular Proliferation and Differentiation

Cobalt chloride has been shown to influence cellular proliferation and differentiation across different biological systems:

- Osteoclast Proliferation : Research indicates that CoCl₂ inhibits osteoclast proliferation at various concentrations, affecting mRNA expression levels of key markers such as carbonic anhydrase II (CA II) and cathepsin K (Cat K) .

- Cell Differentiation : In some contexts, CoCl₂ has been reported to promote differentiation in certain cell lines, suggesting a dual role depending on concentration and context .

Toxicity and Carcinogenic Potential

While cobalt compounds have therapeutic potential, they also pose risks:

- Toxicity : Cobalt chloride exhibits cytotoxic effects at higher concentrations, leading to apoptosis and necrosis in various cell types. The toxicological profile includes genotoxicity and the generation of reactive oxygen species that contribute to oxidative damage .

- Carcinogenicity : The National Toxicology Program (NTP) has classified cobalt compounds that release cobalt ions in vivo as reasonably anticipated human carcinogens based on sufficient evidence from animal studies showing tumor development at various exposure sites . This classification emphasizes the need for caution in therapeutic applications.

Case Studies

Several studies have documented the biological effects of CoCl₂:

- Neuronal Injury Models : In vitro studies using PC12 cells demonstrated that CoCl₂ mimics hypoxic conditions, leading to increased ROS production and subsequent neuronal injury .

- C. elegans Model : Research involving Caenorhabditis elegans showed that non-toxic doses of CoCl₂ can extend lifespan and healthspan by activating mitochondrial stress response pathways, indicating potential beneficial effects under specific conditions .

Summary Table of Biological Effects

Aplicaciones Científicas De Investigación

Biological and Medical Applications

1.1 Hypoxia Research

Cobalt chloride is widely used in research to mimic hypoxic conditions in cellular studies. It stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels. This application is particularly relevant for studying diseases such as cancer and neurodegenerative disorders.

- Case Study : A study demonstrated that cobalt chloride treatment in Caenorhabditis elegans extended lifespan and improved locomotion ability in models of Huntington's and Parkinson's diseases. The compound induced protective mechanisms against hypoxia-induced cell death by promoting autophagy and mitophagy .

1.2 Cancer Treatment

Cobalt chloride has emerged as a promising agent in cancer therapy due to its ability to regulate cellular pathways associated with tumor growth and survival.

- Case Study : Research indicated that cobalt chloride could inhibit the growth of Brucella bacteria, which are linked to certain cancers. The treatment showed a marked increase in HIF-1α expression, suggesting potential therapeutic benefits against specific cancer types .

Industrial Applications

2.1 Catalysis

Cobalt chloride serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes.

- Application Example : It is used in the production of cobalt-based catalysts for the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into liquid hydrocarbons.

2.2 Colorant in Ceramics and Glass

Due to its vibrant color properties, cobalt chloride is utilized as a pigment in ceramics and glass manufacturing.

- Application Example : It imparts a deep blue color to glass products, enhancing aesthetic appeal while maintaining chemical stability.

Environmental Applications

3.1 Desiccants

Cobalt chloride is employed as an indicator in desiccants due to its hygroscopic properties. When it absorbs moisture, it changes color from blue (anhydrous) to pink (hydrated), providing a visual cue for moisture presence.

- Application Example : This property is used in humidity indicators for packaging sensitive materials.

Toxicological Studies

Despite its beneficial applications, cobalt chloride's toxicity at high concentrations necessitates careful handling and regulation.

- Toxicity Insights : Studies have shown that while low doses can have protective effects, high doses lead to apoptosis in mammalian cells . The National Toxicology Program has highlighted the carcinogenic potential of cobalt compounds based on animal studies .

Summary Table of Cobalt Chloride Applications

Propiedades

IUPAC Name |

cobalt(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFVAHMJGGAJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

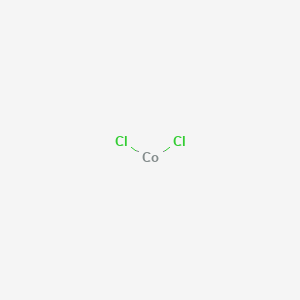

[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCl2, Cl2Co | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040180 | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1049 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The induction of polyploidy is considered the reproductive end of cells, but there is evidence that polyploid giant cancer cells (PGCCs) contribute to cell repopulation during tumor relapse. However, the role of these cells in the development, progression and response to therapy in colon cancer remains undefined. Therefore, the main objective of this study was to investigate the generation of PGCCs in colon cancer cells and identify mechanisms of formation. Treatment of HCT-116 and Caco-2 colon cancer cells with the hypoxia mimic CoCl2 induced the formation of cells with larger cell and nuclear size (PGCCs), while the cells with normal morphology were selectively eliminated. Cytometric analysis showed that CoCl2 treatment induced G2 cell cycle arrest and the generation of a polyploid cell subpopulation with increased cellular DNA content. Polyploidy of hypoxia-induced PGCCs was confirmed by FISH analysis. Furthermore, CoCl2 treatment effectively induced the stabilization of HIF-1a, the differential expression of a truncated form of p53 (p47) and decreased levels of cyclin D1, indicating molecular mechanisms associated with cell cycle arrest at G2. Generation of PGCCs also contributed to expansion of a cell subpopulation with cancer stem cells (CSCs) characteristics, as indicated by colonosphere formation assays, and enhanced chemoresistance to 5-fluorouracil and oxaliplatin. In conclusion, the pharmacological induction of hypoxia in colon cancer cells causes the formation of PGCCs, the expansion of a cell subpopulation with CSC characteristics and chemoresistance. The molecular mechanisms involved, including the stabilization of HIF-1 a, the involvement of p53/p47 isoform and cell cycle arrest at G2, suggest novel targets to prevent tumor relapse and treatment failure in colon cancer. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |

CAS No. |

7646-79-9, 1332-82-7 | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt chloride (CoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

187 °F (USCG, 1999), 735 °C | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Q1: What are the primary cellular targets of Cobalt chloride (CoCl2) toxicity?

A1: Research shows that CoCl2 primarily injures photoreceptor cells in the retina, leading to the disappearance of cones followed by rods []. Additionally, CoCl2 exposure affects bipolar cells and the synaptic layer integrity []. It also activates Müller glia and microglia, leading to inflammatory responses [].

Q2: How does Cobalt chloride (CoCl2) affect angiogenesis?

A2: CoCl2 induces vascular damage and subsequent regeneration, sometimes leading to neovascular-like changes [, ]. This angiogenic effect is attributed to the upregulation of vascular endothelial growth factor (VEGF) and VEGF receptor gene expression, stimulated by HIF-1α accumulation [, , , , , ].

Q3: Can the detrimental effects of Cobalt chloride (CoCl2) be mitigated, and if so, how?

A3: Studies indicate that glutamate ionotropic receptor antagonists can significantly reduce the toxic effects of CoCl2 on retinal cells []. This suggests glutamate excitotoxicity plays a role in CoCl2-mediated retinal damage.

Q4: How does Cobalt chloride (CoCl2) influence mesenchymal stem cell behavior?

A4: Research demonstrates that CoCl2 enhances the migration and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) via the STAT3 signaling pathway []. This finding highlights its potential in bone regeneration research.

Q5: What is the molecular formula and weight of Cobalt chloride (CoCl2)?

A5: The molecular formula of anhydrous Cobalt chloride is CoCl2, and its molecular weight is 129.839 g/mol.

Q6: Is there spectroscopic data available for Cobalt chloride (CoCl2)?

A6: While the provided research papers do not specify spectroscopic data, Cobalt chloride (CoCl2) is known for its distinct spectroscopic properties, particularly its absorbance spectrum, which changes depending on its hydration state [].

Q7: How does Cobalt chloride (CoCl2) perform in polymer films, and what are its potential applications?

A7: Cobalt chloride (CoCl2) doped polymer films exhibit a color change depending on humidity levels, making them suitable for relative humidity sensing applications [].

Q8: What influences the stability of Cobalt chloride (CoCl2) in different applications?

A8: The stability of Cobalt chloride (CoCl2) can be influenced by factors such as humidity, temperature, and the presence of other chemical species. Further research is needed to determine its long-term stability in specific applications.

Q9: How does modifying the structure of Cobalt chloride (CoCl2) impact its biological activity?

A9: While the provided research focuses on Cobalt chloride (CoCl2), investigating structural analogs and their biological activities would be necessary to understand the structure-activity relationship.

Q10: Are there specific formulation strategies to enhance the stability or delivery of Cobalt chloride (CoCl2)?

A10: The research primarily employs Cobalt chloride (CoCl2) in its basic form. Further studies could explore encapsulation techniques or drug delivery systems to improve its stability, solubility, and targeted delivery.

Q11: What are the known toxicological effects of Cobalt chloride (CoCl2)?

A11: Cobalt chloride (CoCl2) can be toxic at high concentrations. Potential adverse effects include severe cardiomyopathy, vision or hearing impairments, reversible hypothyroidism, and polycythemia []. It can also induce oxidative stress, DNA damage, epigenetic changes, and cell death [].

Q12: Are there specific SHE regulations concerning Cobalt chloride (CoCl2) usage?

A12: Given its potential toxicity, handling and disposal of Cobalt chloride (CoCl2) require adherence to specific Safety, Health, and Environment (SHE) regulations. Researchers should consult relevant guidelines and safety data sheets.

Q13: Is there information available about the pharmacokinetics of Cobalt chloride (CoCl2)?

A13: The provided research predominantly focuses on the in vitro and some in vivo effects of Cobalt chloride (CoCl2). Comprehensive pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion.

Q14: What in vitro models are used to study the effects of Cobalt chloride (CoCl2)?

A14: Researchers utilize various in vitro models, including primary cell cultures (retinal neurons, human umbilical vein endothelial cells) and cell lines (PC12, AML12, Neuro2A, HSC-T6, BEAS-2B, canine mammary gland tumor cells) to investigate the effects of Cobalt chloride (CoCl2) on cell viability, apoptosis, oxidative stress, and gene expression [, , , , , , , , , ].

Q15: What animal models are employed to study Cobalt chloride (CoCl2) in vivo?

A15: The research utilizes rodent models, such as rats and mice, to evaluate the effects of Cobalt chloride (CoCl2) in vivo. These models allow for investigations in the context of liver ischemia-reperfusion injury, sciatic nerve transection injury, and retinal ischemia [, , ].

Q16: Are there any known resistance mechanisms associated with Cobalt chloride (CoCl2)?

A16: The provided research primarily focuses on the effects of Cobalt chloride (CoCl2), and information regarding resistance mechanisms is limited. Further investigation is required to determine potential resistance mechanisms and cross-resistance with other compounds.

Q17: How does Cobalt chloride (CoCl2) impact the expression of pluripotency and proneural genes?

A17: CoCl2 treatment enhances the expression of pluripotency and proneural transcription factor genes in the mature retina, suggesting a potential role in retinal repair after injury [].

Q18: Does Cobalt chloride (CoCl2) influence the production of inflammatory cytokines?

A18: Studies show that exposure to compounds found in dental materials, including Cobalt chloride (CoCl2), can lead to the release of pro-inflammatory molecules like prostaglandin E2, interleukin 6, and interleukin 8 from human oral epithelial cells []. This finding highlights its potential role in inflammatory responses.

Q19: What is the impact of Cobalt chloride (CoCl2) on glucose transport in chondrocytes?

A19: Cobalt chloride (CoCl2) increases glucose uptake and upregulates GLUT1 protein expression in equine chondrocytes, suggesting that hypoxia alters the metabolic requirements of these cells [].

Q20: How does Cobalt chloride (CoCl2) affect the vase life of cut flowers?

A20: Research on Strelitzia reginae Aiton flowers demonstrates that cobalt chloride (CoCl2) treatment can positively influence vase life by increasing solution uptake, pigment content, and antioxidant enzyme activities, while decreasing bacterial growth and malondialdehyde content [].

Q21: Can Cobalt chloride (CoCl2) be used to enhance antibiotic production?

A21: In the context of Streptomyces griseus SANK 60196, the addition of Cobalt chloride (CoCl2) to the culture medium significantly increased the production of the nucleoside antibiotic A-500359 A []. This finding suggests its potential application in optimizing antibiotic production.

Q22: What are the implications of Cobalt chloride (CoCl2) in cancer research?

A22: Studies reveal that Cobalt chloride (CoCl2) can induce the formation of polyploid tumor giant cells (PGCCs) in cancer cell lines []. Additionally, it can enhance the proliferative and metastatic abilities of canine mammary tumor cells via the up-regulation of TSG-6 []. These findings suggest a complex role of Cobalt chloride (CoCl2) in cancer progression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.